N-Methylmescaline hydrochloride

Description

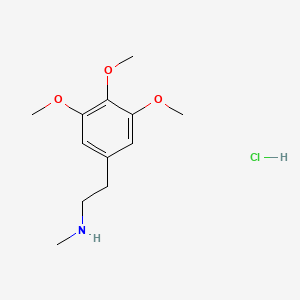

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-13-6-5-9-7-10(14-2)12(16-4)11(8-9)15-3;/h7-8,13H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBQZCHOXCFQGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C(=C1)OC)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504839 | |

| Record name | N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6308-81-2, 4838-96-4 | |

| Record name | N-Methylmescaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006308812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MESCALINE, N-METHYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylmescaline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylmescaline hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6BFV8DHJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylmescaline Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline, a naturally occurring phenethylamine (B48288) alkaloid found in peyote and other cacti, has a unique history and pharmacological profile that distinguishes it from its more famous analogue, mescaline. First identified and synthesized in 1937, its study has remained relatively niche. This in-depth technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and pharmacology of N-Methylmescaline hydrochloride. It includes detailed experimental protocols from foundational studies, quantitative data presented for easy comparison, and a visualization of its presumed signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Discovery and History

N-Methylmescaline was first described in the scientific literature in 1937 by Ernst Späth and Johann Bruck.[1] Their seminal work involved both the isolation of the compound from the peyote cactus (Lophophora williamsii) and its complete chemical synthesis, thereby confirming its structure.[1] This discovery was part of a broader effort in the early 20th century to identify and characterize the various alkaloids present in peyote, following the isolation of mescaline itself.

While mescaline became the focus of extensive research due to its potent psychedelic effects, N-Methylmescaline has been characterized as having a significantly weaker pharmacological profile. Early studies and later assessments by researchers such as Alexander Shulgin indicated that N-Methylmescaline does not produce significant central or peripheral effects at doses comparable to those at which mescaline is active.[1]

Chemical and Physical Properties

N-Methylmescaline, or N-methyl-3,4,5-trimethoxyphenethylamine, is a secondary amine and a member of the phenethylamine class. Its hydrochloride salt is the common form used in research due to its stability and solubility.

| Property | Value | Source |

| Chemical Formula (Base) | C12H19NO3 | PubChem |

| Molar Mass (Base) | 225.29 g/mol | PubChem |

| Chemical Formula (HCl Salt) | C12H20ClNO3 | MedChemExpress |

| Molar Mass (HCl Salt) | 261.75 g/mol | MedChemExpress |

| Melting Point (HCl Salt) | Not available | |

| Appearance (HCl Salt) | Crystalline solid | Cayman Chemical |

| Solubility (HCl Salt) | DMF: 0.5 mg/mLDMSO: 3 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 3 mg/mL | Cayman Chemical |

Experimental Protocols

Synthesis of this compound

Materials:

-

Mescaline hydrochloride

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (B1222165) (NaBH4)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware and equipment

Procedure:

-

Reductive Amination: In a round-bottom flask, dissolve mescaline hydrochloride in methanol. Add an equimolar amount of a 37% aqueous solution of formaldehyde. Stir the mixture at room temperature for 1-2 hours to form the intermediate Schiff base.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions. The reaction is exothermic and will bubble. Continue stirring for another 2-3 hours after the addition is complete, allowing the mixture to slowly warm to room temperature.

-

Work-up: Quench the reaction by the slow addition of water. Acidify the solution with hydrochloric acid. Extract the aqueous layer with diethyl ether to remove any non-basic impurities.

-

Basification and Extraction: Make the aqueous layer strongly basic with the addition of a sodium hydroxide (B78521) solution. Extract the free base of N-Methylmescaline with several portions of a non-polar solvent like dichloromethane (B109758) or diethyl ether.

-

Salt Formation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution and bubble dry hydrogen chloride gas through it, or add a solution of hydrochloric acid in isopropanol. The this compound will precipitate as a white solid.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/ether) can be performed for further purification.

Isolation from Lophophora williamsii (Peyote)

The original method for the isolation of N-Methylmescaline from peyote as described by Späth and Bruck is a classic alkaloid extraction procedure. The following is a generalized representation of such a protocol.

Materials:

-

Dried and powdered peyote cactus material

-

Methanol or ethanol

-

Hydrochloric acid (dilute)

-

Ammonia (B1221849) or sodium hydroxide solution

-

Dichloromethane or chloroform

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Extraction: Macerate the dried and powdered peyote material in methanol or ethanol for an extended period (e.g., 24-48 hours). Filter the mixture and repeat the extraction process with fresh solvent to ensure complete extraction of the alkaloids.

-

Acidification and Concentration: Combine the alcoholic extracts and acidify with dilute hydrochloric acid. Concentrate the extract under reduced pressure using a rotary evaporator to remove the alcohol.

-

Liquid-Liquid Extraction (Acid-Base Extraction): The resulting aqueous solution contains the alkaloid hydrochlorides. Wash this acidic solution with a non-polar solvent (e.g., hexane) to remove fats and other non-polar compounds.

-

Basification: Make the aqueous solution basic by the addition of ammonia or sodium hydroxide solution. This will convert the alkaloid salts to their free base forms.

-

Extraction of Free Bases: Extract the basic aqueous solution multiple times with a non-polar solvent such as dichloromethane or chloroform. The free base alkaloids will move into the organic layer.

-

Separation of Alkaloids: The combined organic extracts contain a mixture of peyote alkaloids. These can be separated using chromatographic techniques such as column chromatography or preparative thin-layer chromatography.

-

Identification: The fraction corresponding to N-Methylmescaline can be identified by comparison with a synthetic standard using techniques like TLC, GC-MS, or NMR.

Pharmacology and Signaling Pathways

The pharmacological activity of N-Methylmescaline is primarily attributed to its interaction with serotonin (B10506) receptors. However, it displays a significantly lower affinity for these receptors compared to mescaline.

Quantitative Pharmacological Data:

| Parameter | N-Methylmescaline | Mescaline | Source |

| Serotonin Receptor Affinity (A2) | 5,250 nM | 2,240 nM | Wikipedia |

This lower affinity likely contributes to its reported lack of psychoactive effects at typical dosages. Studies in rodents have shown that N-Methylmescaline does not substitute for mescaline in drug discrimination tests, further indicating a different pharmacological profile.[1]

Presumed Signaling Pathway

While specific downstream signaling studies on N-Methylmescaline are limited, its structural similarity to mescaline suggests that it likely interacts with the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The activation of 5-HT2A receptors is known to initiate a signaling cascade through the Gq/11 protein.

Caption: Presumed signaling pathway of N-Methylmescaline via the 5-HT2A receptor.

This pathway involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively, ultimately resulting in a cellular response.

Conclusion

This compound, while historically and pharmacologically overshadowed by mescaline, remains a compound of interest for researchers studying the structure-activity relationships of phenethylamines. Its discovery and synthesis by Späth and Bruck were significant contributions to the field of natural product chemistry. The available data indicates a weak interaction with serotonin receptors, which correlates with its lack of significant psychoactive effects. Further research into its specific interactions with receptor subtypes and downstream signaling pathways could provide valuable insights into the nuanced pharmacology of serotonergic compounds. This guide serves as a foundational resource to support such future investigations.

References

An In-depth Technical Guide to the Chemical Properties of N-Methylmescaline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline hydrochloride is the hydrochloride salt of N-methylmescaline, a naturally occurring phenethylamine (B48288) and a structural analog of the classic psychedelic, mescaline.[1] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound. It includes a summary of its physicochemical characteristics, proposed methodologies for its synthesis and analysis, and an exploration of its pharmacological profile, metabolism, and toxicological considerations based on available data for related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.

Physicochemical Properties

This compound is a crystalline solid.[2] Its chemical identity and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 3,4,5-trimethoxy-N-methyl-benzeneethanamine, monohydrochloride | [2] |

| Synonyms | N-methyl TMPEA | [2] |

| CAS Number | 6308-81-2 | [2] |

| Molecular Formula | C₁₂H₁₉NO₃ • HCl | [2] |

| Formula Weight | 261.7 g/mol | [2] |

| Purity | ≥98% | [2] |

| Formulation | A crystalline solid | [2] |

| Solubility | DMF: 0.5 mg/mL, DMSO: 3 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 3 mg/mL | [2] |

| Storage | -20°C | |

| Stability | ≥ 5 years |

Synthesis and Purification

Proposed Synthesis Protocol: Reductive Amination

A common and effective method for the N-methylation of primary amines is reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from the primary amine (mescaline) and formaldehyde (B43269), followed by reduction to the secondary amine (N-methylmescaline).

Reaction Scheme:

Materials:

-

Mescaline hydrochloride

-

Formaldehyde (37% solution in water)

-

Sodium borohydride (B1222165) (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

Dissolution: Dissolve mescaline hydrochloride in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Imine Formation: Add a stoichiometric equivalent of formaldehyde solution to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions. The addition should be controlled to manage the effervescence.

-

Quenching: After the addition of sodium borohydride is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Slowly add deionized water to quench the excess reducing agent.

-

Extraction: Remove the methanol under reduced pressure. Add dichloromethane to the aqueous residue and basify with 1 M sodium hydroxide to a pH of >12. Transfer the mixture to a separatory funnel and extract the aqueous layer with three portions of dichloromethane.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent to yield crude N-methylmescaline freebase.

-

Salt Formation and Purification: Dissolve the crude freebase in a minimal amount of isopropanol (B130326) and add a stoichiometric amount of concentrated hydrochloric acid. Cool the solution to induce crystallization of this compound. The crystals can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

Synthesis and Purification Workflow

Analytical Methods

The characterization of this compound would typically involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. For the analysis of N-Methylmescaline, derivatization may be necessary to improve its chromatographic properties.

Hypothetical GC-MS Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol). For derivatization, an aliquot of the solution can be treated with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heated to form the trimethylsilyl (B98337) derivative.

-

Instrumentation:

-

GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection mode.

-

Temperature Program: An initial oven temperature of 100°C, held for 1 minute, followed by a ramp to 280°C.

-

MS Detection: Electron ionization (EI) at 70 eV with a full scan mode.

-

-

Expected Results: The retention time and the mass spectrum, particularly the molecular ion peak and fragmentation pattern, would be used for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds and can be used for both qualitative and quantitative analysis of this compound.

Hypothetical HPLC Protocol:

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

-

Instrumentation:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength corresponding to the chromophore of the molecule (likely around 269 nm, similar to mescaline) or mass spectrometry (LC-MS).

-

-

Expected Results: The retention time and peak purity would be determined. For quantitative analysis, a calibration curve would be constructed using standards of known concentrations.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information, confirming the presence and connectivity of all atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the N-H stretch of the secondary amine hydrochloride, C-H stretches of the aromatic ring and alkyl chain, and C-O stretches of the methoxy (B1213986) groups.

Analytical Workflow Diagram

Pharmacology

The pharmacological profile of N-Methylmescaline is not as extensively studied as its parent compound, mescaline. However, available data and studies on related compounds provide some insights.

Receptor Binding Profile

N-Methylmescaline exhibits a weak affinity for serotonin (B10506) receptors, similar to mescaline.[1] One study found it to have approximately half the serotonin receptor affinity of mescaline.[1] In general, N-methylation of phenethylamine hallucinogens has been observed to decrease affinity for the 5-HT₂ₐ receptor.

| Receptor | N-Methylmescaline (A₂) | Mescaline (A₂) | Reference |

| Serotonin Receptors | 5,250 nM | 2,240 nM | [1] |

It is important to note that a comprehensive receptorome screening for this compound has not been published. Therefore, its affinity for other receptor subtypes remains largely uncharacterized.

Pharmacodynamics

In rodent drug discrimination studies, N-Methylmescaline failed to significantly substitute for mescaline, suggesting that it does not produce the same subjective effects.[1] According to Alexander Shulgin, N-methylmescaline does not produce central or peripheral effects at doses up to 25 mg.[1] It has been noted that N-methylation of psychedelic phenethylamines often leads to a loss of hallucinogenic activity.[1]

Relationship to Mescaline

Metabolism (Hypothesized)

Specific metabolic studies on N-Methylmescaline are not available. However, its metabolic fate can be predicted based on the known metabolism of mescaline and other N-alkylated phenethylamines. The primary metabolic pathways for mescaline involve oxidative deamination and O-demethylation.[3]

Likely Metabolic Pathways for N-Methylmescaline:

-

N-Demethylation: This would be a primary metabolic route, converting N-Methylmescaline back to mescaline.

-

Oxidative Deamination: The resulting mescaline could then undergo oxidative deamination to form 3,4,5-trimethoxyphenylacetic acid (TMPA), a major metabolite of mescaline.[3]

-

O-Demethylation: Demethylation of the methoxy groups on the phenyl ring is another possibility, leading to various hydroxylated metabolites.

-

Phase II Conjugation: The hydroxylated metabolites could then be conjugated with glucuronic acid or sulfate to facilitate excretion.

Hypothesized Metabolic Pathway Diagram

Toxicology

The toxicological properties of N-Methylmescaline have not been extensively studied. However, it is reported to be less toxic than mescaline in terms of lethal doses in animals.[1] The general observation that N-methylation of psychedelic phenethylamines tends to eliminate hallucinogenic activity suggests a potentially lower risk profile for acute psychoactive effects compared to mescaline.[1]

Conclusion

This compound is a compound of interest for researchers studying the structure-activity relationships of phenethylamines. While a comprehensive dataset on its properties is not yet available, this guide provides a foundational understanding based on existing literature and logical extrapolation from related compounds. Further research is needed to fully elucidate its pharmacological and toxicological profile, including a thorough receptor screening and detailed metabolic studies. The proposed synthetic and analytical methods outlined herein offer a starting point for researchers wishing to work with this compound.

References

N-Methylmescaline Hydrochloride: A Technical Guide

CAS Number: 6308-81-2

This technical guide provides a comprehensive overview of N-Methylmescaline hydrochloride, a phenethylamine (B48288) compound. The information is intended for researchers, scientists, and drug development professionals, summarizing its chemical properties, pharmacological characteristics, and natural biosynthesis.

Physicochemical Properties

This compound is the hydrochloride salt of N-Methylmescaline, a naturally occurring alkaloid found in various cacti species, including Lophophora williamsii (peyote).[1] It is categorized as an analytical reference standard and is intended for research and forensic applications.[2]

| Property | Value | Source |

| CAS Number | 6308-81-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₉NO₃ • HCl | --INVALID-LINK-- |

| Formula Weight | 261.7 g/mol | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Formulation | A crystalline solid | --INVALID-LINK-- |

| Storage | -20°C | --INVALID-LINK-- |

| Stability | ≥ 5 years | --INVALID-LINK-- |

Solubility Data

| Solvent | Solubility | Source |

| DMF | 0.5 mg/ml | --INVALID-LINK-- |

| DMSO | 3 mg/ml | --INVALID-LINK-- |

| Ethanol | 10 mg/ml | --INVALID-LINK-- |

| PBS (pH 7.2) | 3 mg/ml | --INVALID-LINK-- |

Pharmacological Data

This compound exhibits a weaker affinity for serotonin (B10506) receptors compared to its parent compound, mescaline.

| Compound | Serotonin Receptor Affinity (A₂) | Source |

| N-Methylmescaline | 5,250 nM | --INVALID-LINK-- |

| Mescaline | 2,240 nM | --INVALID-LINK-- |

Experimental Protocols

Synthesis

The first synthesis of N-Methylmescaline was reported in 1937 by Ernst Späth and Johann Bruck, though the detailed protocol is not widely accessible.[1] A general approach to the synthesis of N-methylated phenethylamines can be conceptualized as follows:

Caption: General workflow for N-Methylmescaline synthesis.

This process would typically involve the reaction of mescaline with a suitable methylating agent in the presence of a base, followed by standard purification techniques. The final hydrochloride salt is then formed by treating the freebase with hydrochloric acid.

Pharmacological Assays

Serotonin Receptor Binding Assay:

While a specific protocol for N-Methylmescaline is not available, a general radioligand binding assay to determine its affinity for serotonin receptors would involve the following steps:

-

Membrane Preparation: Isolation of cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT₂A) from cell cultures or animal brain tissue.

-

Incubation: Incubation of the membranes with a known radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound (this compound).

-

Separation: Separation of bound from unbound radioligand, typically by rapid filtration.

-

Detection: Quantification of the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Calculation of the inhibition constant (Ki) from the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

Drug Discrimination Studies:

In rodent drug discrimination tests, animals are trained to recognize the subjective effects of a specific drug. N-Methylmescaline failed to significantly substitute for mescaline in such tests.[1] A typical protocol would involve:

-

Training: Animals (e.g., rats) are trained to press one of two levers after receiving an injection of the training drug (e.g., mescaline) to receive a reward (e.g., food pellet). They are trained to press the other lever after receiving a saline injection.

-

Testing: Once the animals have learned to discriminate between the drug and saline, they are administered the test compound (this compound) and the lever they choose to press is recorded.

-

Data Interpretation: If the animals predominantly press the drug-associated lever, the test compound is considered to have similar subjective effects to the training drug.

Biosynthesis of N-Methylmescaline

N-Methylmescaline is a naturally occurring alkaloid in peyote. Its biosynthesis is closely linked to that of mescaline, originating from the amino acid L-tyrosine.

Caption: Biosynthesis pathway of N-Methylmescaline in peyote.[3][4]

The pathway involves a series of enzymatic reactions, including hydroxylation, decarboxylation, O-methylation, and N-methylation.[3][4] N-Methylmescaline can be formed from 3,5-dimethoxy-4-hydroxy-phenethylamine through N-methylation and subsequent 4-O-methylation.[4] An alternative, less favored pathway may also exist directly from mescaline.[4]

References

Pharmacological Profile of N-Methylmescaline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline (NMM), the N-methylated analog of the classic psychedelic mescaline, is a naturally occurring phenethylamine (B48288) found in certain cacti.[1] While structurally similar to mescaline, N-methylation significantly alters its pharmacological profile, leading to a notable attenuation of psychedelic activity. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological properties of N-Methylmescaline hydrochloride, focusing on its receptor binding affinity, in vivo effects, and the underlying experimental methodologies. Due to the limited availability of specific quantitative data for N-Methylmescaline, comparative data for mescaline is provided where relevant to offer context.

Introduction

N-Methylmescaline is a substituted phenethylamine that has been identified in several cactus species, including Lophophora williamsii (peyote).[1] Its chemical structure is closely related to mescaline, with the addition of a methyl group to the amine.[1] This seemingly minor structural modification has profound implications for its interaction with serotonergic receptors and its overall pharmacological effects. Research indicates that N-methylation generally abolishes the hallucinogenic activity of phenethylamines.[1] This guide aims to synthesize the available data on this compound to serve as a resource for researchers in pharmacology and drug development.

Receptor Binding Affinity

The primary molecular targets of classic psychedelics are serotonin (B10506) receptors, particularly the 5-HT₂ family. N-Methylmescaline exhibits a weaker affinity for serotonin receptors compared to mescaline.

Quantitative Data: Receptor Binding Affinities

| Compound | Receptor | Affinity (Ki in nM) | Notes |

| N-Methylmescaline | Serotonin Receptors (unspecified) | 5,250 | A₂ value, likely equivalent to Ki. Specific receptor subtype not identified in the source.[1] |

| Mescaline | Serotonin Receptors (unspecified) | 2,240 | A₂ value, likely equivalent to Ki. For comparison.[1] |

| 2-Methylmescaline | 5-HT₁A | 525 | Ki value. Data for a related compound for comparative insight.[2] |

| 5-HT₂A | 1,640 | Ki value. Data for a related compound for comparative insight.[2] | |

| 5-HT₂C | 1,094 | Ki value. Data for a related compound for comparative insight.[2] |

In Vivo Pharmacology

Animal studies are crucial for understanding the physiological and behavioral effects of a compound. The available in vivo data for N-Methylmescaline indicates a significantly different profile from mescaline.

Drug Discrimination Studies

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of drugs. In this test, animals are trained to recognize the effects of a specific drug and differentiate it from a placebo.

Findings: N-Methylmescaline failed to substitute for mescaline in rats trained to discriminate mescaline (25 mg/kg) from saline.[1] This suggests that N-Methylmescaline does not produce the same subjective effects as mescaline, which is consistent with the general observation that N-methylation of phenethylamines reduces or eliminates psychedelic activity.[1]

Acute Toxicity

Acute toxicity studies are conducted to determine the potential adverse effects of a substance after a single exposure.

Findings: N-Methylmescaline is reported to be less toxic than mescaline in terms of lethal doses in animals.[1]

Quantitative Data: Acute Toxicity

| Compound | Animal Model | Route of Administration | LD₅₀ |

| N-Methylmescaline | Data Not Available | - | - |

| Mescaline | Mice | Intraperitoneal (i.p.) | 212 - 315 mg/kg[3] |

| Rats | Intraperitoneal (i.p.) | 132 - 410 mg/kg[3] |

Note: Specific LD₅₀ values for this compound were not found in the reviewed literature. The provided data for mescaline serves as a benchmark for its parent compound.

Signaling Pathways

The interaction of phenethylamines with serotonin receptors initiates intracellular signaling cascades. While specific studies on the signaling pathways activated by N-Methylmescaline are lacking, we can infer potential pathways based on the known signaling of serotonin receptors that are likely targets.

Diagram: Putative Serotonin Receptor Signaling

References

N-Methylmescaline Hydrochloride: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline hydrochloride, the N-methylated analog of the classic psychedelic mescaline, is a naturally occurring phenethylamine (B48288) found in several cactus species. Despite its structural similarity to mescaline, N-methylation significantly alters its pharmacological profile, leading to a substantial attenuation of psychedelic activity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing upon available in vitro and in vivo data. Due to the limited specific research on N-Methylmescaline, its pharmacological activity is largely inferred from comparative studies with mescaline. This document summarizes the available quantitative data, outlines relevant experimental protocols, and presents visual diagrams of its presumed signaling pathway and a typical experimental workflow.

Introduction

N-Methylmescaline (NMM) is a protoalkaloid of the phenethylamine class, structurally defined by the addition of a methyl group to the amine of mescaline. It is found in cacti such as Peyote (Lophophora williamsii) and Pachycereus pringlei.[1] While mescaline is a well-characterized serotonergic psychedelic, N-methylation has been observed to generally eliminate hallucinogenic properties in phenethylamines.[1] Early research by Alexander Shulgin indicated that N-Methylmescaline produces no discernible central or peripheral effects in humans at doses up to 25 mg.[1] However, it has been hypothesized that N-Methylmescaline, in conjunction with monoamine oxidase inhibitors (MAOIs) also present in some cacti, could contribute to the psychoactive effects of plants that do not contain mescaline.[1] This guide aims to consolidate the existing knowledge on the mechanism of action of this compound to serve as a resource for researchers in pharmacology and drug development.

Pharmacodynamics: Receptor Binding Profile

The primary mechanism of action for mescaline and its analogs is centered on their interaction with serotonin (B10506) receptors. N-Methylmescaline exhibits a significantly weaker affinity for serotonin receptors compared to its parent compound, mescaline.

Data Presentation

The available quantitative data on the receptor affinity of N-Methylmescaline is sparse. The most cited value is an A₂ constant, which is a measure of antagonist potency, though in this context, it is used to describe the affinity of the agonist. For a more direct comparison, this data is presented alongside the more extensively characterized profile of mescaline.

| Compound | Receptor | Assay Type | Value | Unit | Reference |

| N-Methylmescaline | Serotonin Receptors (non-specific) | Radioligand Binding (inferred) | A₂ = 5,250 | nM | [1] |

| Mescaline | Serotonin Receptors (non-specific) | Radioligand Binding (inferred) | A₂ = 2,240 | nM | [1] |

| Mescaline | 5-HT₂A | Functional Assay (EC₅₀) | ~10,000 | nM |

Note: The A₂ value for N-Methylmescaline suggests approximately half the affinity for serotonin receptors as mescaline. The specific serotonin receptor subtype for this measurement was not detailed in the available literature. For context, mescaline's functional potency at the key psychedelic target, the 5-HT₂A receptor, is in the micromolar range.

Presumed Signaling Pathway

Based on its structural relationship to mescaline, N-Methylmescaline is presumed to act as an agonist at serotonin receptors, primarily the 5-HT₂A subtype. Agonism at this G-protein coupled receptor (GPCR) is known to initiate a specific intracellular signaling cascade.

Caption: Presumed 5-HT₂A receptor-mediated signaling cascade for N-Methylmescaline.

In Vivo Pharmacology

Animal studies provide further insight into the attenuated effects of N-Methylmescaline compared to mescaline. In rodent drug discrimination studies, a key behavioral assay to assess the subjective effects of a compound, N-Methylmescaline failed to substitute for mescaline, even when administered directly into the brain (intracerebroventricularly).[1] This suggests that N-Methylmescaline does not produce the same interoceptive cues as mescaline, which is consistent with the lack of reported psychedelic effects in humans. Additionally, N-Methylmescaline has been reported to be less toxic than mescaline in animal models.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to characterize the mechanism of action of this compound.

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the human 5-HT₂A receptor.

-

Cell Culture and Membrane Preparation:

-

HEK-293 cells stably expressing the human 5-HT₂A receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Cells are harvested, and cell pellets are homogenized in a cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

The membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4), and protein concentration is determined using a BCA assay.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate with a final volume of 200 µL.

-

To each well, add:

-

50 µL of assay buffer

-

50 µL of a specific radioligand for the 5-HT₂A receptor (e.g., [³H]ketanserin at a final concentration of 1 nM).

-

50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M) or vehicle.

-

50 µL of the prepared cell membranes (20-40 µg of protein).

-

-

Non-specific binding is determined in the presence of a high concentration of a competing non-labeled ligand (e.g., 10 µM spiperone).

-

The plate is incubated for 60 minutes at 37°C.

-

The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The IC₅₀ value (the concentration of N-Methylmescaline that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Caption: A generalized workflow for determining receptor affinity via a radioligand binding assay.

In Vivo Drug Discrimination Study

This protocol outlines a procedure to assess the subjective effects of this compound in rats trained to discriminate mescaline from vehicle.

-

Subjects:

-

Male Sprague-Dawley rats weighing 250-300g at the start of the experiment.

-

Rats are housed individually and maintained on a restricted diet to motivate lever pressing for food rewards.

-

-

Apparatus:

-

Standard two-lever operant conditioning chambers.

-

-

Training:

-

Rats are trained to press a lever for a food reward (e.g., a 45 mg sucrose (B13894) pellet) on a fixed-ratio schedule.

-

Once responding is stable, drug discrimination training begins. Before each session, rats receive an intraperitoneal (IP) injection of either mescaline (e.g., 10 mg/kg) or vehicle (saline).

-

Following a mescaline injection, responses on one lever (the "drug lever") are reinforced, while responses on the other lever (the "vehicle lever") have no consequence.

-

Following a vehicle injection, the reinforcement contingency is reversed.

-

Training continues until rats reliably respond on the correct lever (>80% accuracy) for both mescaline and vehicle sessions.

-

-

Testing:

-

Once training criteria are met, test sessions are conducted.

-

Different doses of this compound are administered IP before the session.

-

During test sessions, responses on both levers are recorded but not reinforced.

-

The percentage of responses on the drug-appropriate lever and the overall response rate are measured.

-

-

Data Analysis:

-

Full substitution is defined as ≥80% of responses on the drug-appropriate lever.

-

Partial substitution is defined as 21-79% of responses on the drug-appropriate lever.

-

No substitution is defined as ≤20% of responses on the drug-appropriate lever.

-

Response rates are analyzed to assess any disruptive effects of the test compound on behavior.

-

Conclusion

The available evidence strongly suggests that this compound is a weak serotonin receptor modulator with a significantly lower affinity than its parent compound, mescaline. The N-methylation of mescaline appears to abolish its psychedelic properties, as evidenced by the lack of subjective effects in humans and the failure to substitute for mescaline in animal drug discrimination studies. The presumed mechanism of action involves a weak agonism at 5-HT₂A receptors, leading to a blunted activation of the Gq/11-PLC signaling pathway. Further research, including a comprehensive receptor binding screen and functional assays, is necessary to fully elucidate the detailed pharmacological profile of this compound. This would provide a more complete understanding of its mechanism of action and its potential interactions, particularly in the context of its natural occurrence alongside other psychoactive compounds.

References

Natural Sources of N-Methylmescaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmescaline (N-methyl-3,4,5-trimethoxyphenethylamine) is a naturally occurring phenethylamine (B48288) alkaloid, structurally related to the well-known psychedelic compound mescaline. While its pharmacological activity is considered to be significantly less potent than mescaline, its presence in various plant species is of considerable interest to researchers in the fields of ethnobotany, phytochemistry, and drug discovery. This technical guide provides a comprehensive overview of the known natural sources of N-Methylmescaline, quantitative data on its occurrence, detailed experimental protocols for its analysis, and an examination of its biosynthetic pathway.

Natural Occurrence

N-Methylmescaline has been identified as a constituent of several species of cacti, primarily within the Cactaceae family. The principal species known to contain this alkaloid are:

-

Lophophora williamsii (Peyote): This small, spineless cactus is the most well-documented source of mescaline and its derivatives, including N-Methylmescaline. It has a long history of ceremonial use by indigenous peoples of North America.

-

Pelecyphora aselliformis (Hatchet Cactus): This distinctive, globose cactus, also native to Mexico, has been found to contain a variety of phenethylamine alkaloids, including N-Methylmescaline.[1]

-

Pachycereus pringlei (Cardón Cactus): One of the largest cactus species, native to northwestern Mexico, has been identified as a source of N-Methylmescaline.[1] Notably, some research suggests that N-Methylmescaline, in combination with other compounds present in this cactus, might contribute to its psychoactive properties, as it does not contain mescaline.[1]

Quantitative Analysis of N-Methylmescaline

The concentration of N-Methylmescaline in its natural sources can vary depending on factors such as the specific plant population, age, growing conditions, and the part of the plant being analyzed. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Method of Analysis | N-Methylmescaline Concentration (% of Dry Weight) | N-Methylmescaline Concentration (% of Total Alkaloids) | Reference |

| Lophophora williamsii | Dried Buttons | Not Specified | 0.002% | 3% | (Trout's Notes) |

| Pelecyphora aselliformis | Not Specified | GC-MS, TLC | Present, but not quantified | Not Specified | (Neal et al., 1972) |

| Pachycereus pringlei | Not Specified | Not Specified | Present, but not quantified | Not Specified | (Shulgin, in Wikipedia) |

Biosynthesis of N-Methylmescaline

The biosynthesis of N-Methylmescaline is intrinsically linked to the well-studied metabolic pathway of mescaline in Lophophora williamsii. The final step in the formation of N-Methylmescaline is the N-methylation of mescaline. This reaction is catalyzed by a specific enzyme, an N-methyltransferase, which has been identified in peyote. This enzyme demonstrates broad substrate specificity, capable of acting on various phenethylamine derivatives. The biosynthesis of mescaline itself originates from the amino acid L-tyrosine.

Biosynthetic Pathway of N-Methylmescaline

Caption: Proposed biosynthetic pathway of N-Methylmescaline from L-Tyrosine in Lophophora williamsii.

Experimental Protocols

The extraction, isolation, and quantification of N-Methylmescaline from plant matrices typically involve standard analytical techniques used for alkaloid analysis. The following protocols are generalized methodologies based on established practices for related compounds and can be adapted for N-Methylmescaline.

General Alkaloid Extraction from Cactus Tissue

This protocol describes a general procedure for the extraction of alkaloids from fresh or dried cactus material.

Materials:

-

Dried and powdered or fresh, homogenized cactus tissue

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), 2M

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

Maceration: Macerate the powdered or homogenized plant material in methanol or ethanol at room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filtration: Filter the mixture and collect the filtrate. Repeat the extraction process with the remaining plant material two more times to ensure complete extraction of alkaloids.

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Extraction: a. Dissolve the crude extract in 1M HCl. b. Wash the acidic solution with dichloromethane or chloroform in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layer. c. Basify the aqueous layer to a pH of 9-10 with 2M NaOH or NH₄OH. d. Extract the alkaloids from the basified aqueous solution with dichloromethane or chloroform. Repeat the extraction three times. e. Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Final Evaporation: Filter the dried organic extract and evaporate the solvent to yield the total alkaloid fraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like N-Methylmescaline.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for alkaloid analysis (e.g., HP-5MS, DB-5MS)

Procedure:

-

Sample Preparation: Dissolve a known amount of the total alkaloid extract in a suitable solvent (e.g., methanol, chloroform). If necessary, derivatization (e.g., silylation) can be performed to improve the volatility and thermal stability of the analyte.

-

GC Conditions:

-

Injector Temperature: 250-280°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu) to capture the molecular ion and characteristic fragment ions of N-Methylmescaline.

-

-

Quantification: Create a calibration curve using certified reference standards of N-Methylmescaline at various concentrations. The concentration of N-Methylmescaline in the sample can be determined by comparing its peak area to the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of non-volatile compounds in complex matrices.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

-

Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

-

Sample Preparation: Dissolve a known amount of the total alkaloid extract in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

-

LC Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

Flow Rate: Appropriate for the column dimensions.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for N-Methylmescaline need to be determined using a reference standard.

-

-

Quantification: Similar to GC-MS, a calibration curve is generated using certified reference standards of N-Methylmescaline to quantify the analyte in the sample.

Experimental Workflow Diagram

Caption: General workflow for the extraction and analysis of N-Methylmescaline from plant sources.

Conclusion

N-Methylmescaline is a minor but significant alkaloid found in several cactus species. While quantitative data remains limited for some sources, established analytical methodologies can be readily applied for its detection and quantification. Further research is warranted to fully elucidate the concentration of N-Methylmescaline in a wider range of plant species and to explore its potential pharmacological significance. The biosynthetic pathway, closely tied to that of mescaline, offers opportunities for synthetic biology approaches for its production. This guide provides a foundational resource for researchers and professionals interested in the study of this natural compound.

References

Synthesis of N-Methylmescaline from 3,4,5-trimethoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methylmescaline, a naturally occurring psychedelic protoalkaloid, starting from 3,4,5-trimethoxybenzoyl chloride. The synthesis is a multi-step process involving the formation of key intermediates, including 3,4,5-trimethoxybenzaldehyde (B134019) and mescaline. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and reproducibility in a research and development setting.

Synthetic Pathway Overview

The synthesis of N-Methylmescaline from 3,4,5-trimethoxybenzoyl chloride can be conceptually divided into four primary stages:

-

Reduction of the Acid Chloride: The initial step involves the selective reduction of 3,4,5-trimethoxybenzoyl chloride to the corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde. The Rosenmund reduction is a classic and effective method for this transformation.

-

Carbon-Carbon Bond Formation: The resulting aldehyde undergoes a condensation reaction with nitromethane (B149229) in a Henry reaction to form β-nitro-3,4,5-trimethoxystyrene. This reaction extends the carbon chain, which is crucial for forming the phenethylamine (B48288) backbone.

-

Reduction of the Nitro Group: The nitro group of the β-nitrostyrene derivative is then reduced to a primary amine to yield mescaline (3,4,5-trimethoxyphenethylamine). A powerful reducing agent such as lithium aluminum hydride (LAH) is typically employed for this step.

-

N-Methylation: The final step involves the methylation of the primary amine of mescaline to produce the target molecule, N-Methylmescaline. The Eschweiler-Clarke reaction provides a direct and efficient method for this N-methylation.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with quantitative data on reagents, reaction conditions, and yields.

Step 1: Rosenmund Reduction of 3,4,5-trimethoxybenzoyl chloride

This step focuses on the selective reduction of the acid chloride to an aldehyde. Over-reduction to the corresponding alcohol is a potential side reaction that is minimized by using a poisoned catalyst.[1]

Experimental Protocol:

A mixture of 3,4,5-trimethoxybenzoyl chloride, a poisoned palladium catalyst (e.g., palladium on barium sulfate), and a hydrogen source are reacted in an appropriate solvent like xylene or toluene.[2] The reaction is typically carried out under a hydrogen atmosphere. The use of a regulator, such as quinoline-sulfur, is crucial to deactivate the catalyst towards the aldehyde product, thus preventing further reduction.[1]

| Reagent/Parameter | Quantity/Value | Source |

| 3,4,5-trimethoxybenzoyl chloride | 1 mole | [3] |

| Palladium on Barium Sulfate (5%) | Varies | [1] |

| Hydrogen | Excess | [3] |

| Solvent (e.g., Xylene) | Sufficient for dissolution | [3] |

| Regulator (e.g., Quinoline-Sulfur) | Catalytic amount | [1] |

| Yield | >50% (typically 80-90%) | [1] |

Step 2: Henry Reaction of 3,4,5-trimethoxybenzaldehyde with Nitromethane

This reaction, also known as a nitroaldol reaction, forms a new carbon-carbon bond. The initial β-hydroxy nitro compound tends to dehydrate under the reaction conditions to yield the nitroalkene.[4]

Experimental Protocol:

3,4,5-trimethoxybenzaldehyde is reacted with nitromethane in the presence of a base catalyst. While various bases can be used, primary amines like cyclohexylamine (B46788) in a solvent such as glacial acetic acid have been reported to give good yields.[5] The reaction mixture is typically heated to drive the condensation and subsequent dehydration.

| Reagent/Parameter | Quantity/Value | Source |

| 3,4,5-trimethoxybenzaldehyde | 1 mole | [5] |

| Nitromethane | Excess | [5] |

| Catalyst (e.g., Cyclohexylamine) | Catalytic amount | [5] |

| Solvent (e.g., Glacial Acetic Acid) | Sufficient for dissolution | [5] |

| Temperature | 95°C | [5] |

| Yield | Good | [5] |

Step 3: Reduction of β-nitro-3,4,5-trimethoxystyrene to Mescaline

This step involves the reduction of the nitro group to a primary amine. Lithium aluminum hydride (LAH) is a common reagent for this transformation, although other methods exist.[6][7]

Experimental Protocol:

β-nitro-3,4,5-trimethoxystyrene is added to a suspension of lithium aluminum hydride in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere due to the reactivity of LAH. The reaction mixture is then quenched, and the product is isolated.

| Reagent/Parameter | Quantity/Value | Source |

| β-nitro-3,4,5-trimethoxystyrene | 1 mole | [6] |

| Lithium Aluminum Hydride (LAH) | Excess | [6] |

| Solvent (e.g., Dry Diethyl Ether) | Sufficient for suspension | [6] |

| Yield | Up to 60% | [7] |

An alternative, one-pot procedure using sodium borohydride (B1222165) and copper(II) chloride has been reported for the reduction of β-nitrostyrenes to phenethylamines, with yields ranging from 62-83%.[7][8]

Step 4: Eschweiler-Clarke N-Methylation of Mescaline

The final step is the methylation of the primary amine of mescaline. The Eschweiler-Clarke reaction is a reductive amination that uses formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts.[9][10]

Experimental Protocol:

Mescaline is treated with an excess of formaldehyde and formic acid. The reaction mixture is heated, typically near boiling, to facilitate the formation of an intermediate iminium ion, which is then reduced by formic acid to yield N-Methylmescaline.[9]

| Reagent/Parameter | Quantity/Value | Source |

| Mescaline | 1 mole | [9] |

| Formaldehyde | Excess | [9] |

| Formic Acid | Excess | [9] |

| Temperature | ~100°C | [9] |

| Yield | High (typically) | [9] |

Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of N-Methylmescaline.

Caption: Synthetic workflow for N-Methylmescaline.

Conclusion

The synthesis of N-Methylmescaline from 3,4,5-trimethoxybenzoyl chloride is a well-established, albeit multi-step, process. This guide provides a detailed framework for researchers and scientists, outlining the key transformations and providing specific experimental conditions and expected yields. Careful execution of each step, particularly the control of catalyst activity in the Rosenmund reduction and the handling of reactive reagents like LAH, is critical for a successful synthesis. The presented workflow and data serve as a valuable resource for the laboratory-scale preparation of N-Methylmescaline for further research and development.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 3. US3517066A - Rosenmund process - Google Patents [patents.google.com]

- 4. scirp.org [scirp.org]

- 5. Sciencemadness Discussion Board - 3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. shaunlacob.com [shaunlacob.com]

- 7. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide on the Serotonin Receptor Affinity of N-Methylmescaline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of N-Methylmescaline hydrochloride's affinity for serotonin (B10506) (5-HT) receptors. N-Methylmescaline (NMM), an alkaloid found in certain cacti like peyote, is the N-methylated analog of the classic psychedelic, mescaline. While research into its specific receptor binding profile is less extensive than that of its parent compound, this document synthesizes the available quantitative data, outlines relevant experimental methodologies, and visualizes associated signaling pathways. This guide is intended to serve as a foundational resource for researchers in pharmacology, neuroscience, and drug development.

Introduction to this compound

N-Methylmescaline (N-methyl-3,4,5-trimethoxyphenethylamine) is a naturally occurring phenethylamine (B48288) alkaloid present in several cactus species, including Lophophora williamsii (peyote).[1] As the N-methyl derivative of mescaline, its pharmacological properties have been a subject of interest, particularly concerning its interaction with the serotonergic system, which is the primary target for classic psychedelics. Structurally, the addition of a methyl group to the amine of mescaline can alter its pharmacokinetic and pharmacodynamic properties, including its ability to bind to and activate serotonin receptors.

Serotonin Receptor Affinity of this compound

Current research indicates that N-Methylmescaline possesses a weak affinity for serotonin receptors, generally reported to be approximately half that of mescaline.[1] While specific binding affinities (Ki values) for a wide range of serotonin receptor subtypes are not extensively documented in publicly available literature, a reported antagonist constant (A2) provides a quantitative measure of its overall serotonin receptor affinity.

For comparative purposes, the binding affinities of the parent compound, mescaline, are also presented. Mescaline is known to act as a partial agonist at various serotonin receptors, with its psychedelic effects primarily attributed to its action at the 5-HT2A receptor.[2][3][4]

Table 1: Serotonin Receptor Affinity Data for N-Methylmescaline and Mescaline

| Compound | Receptor Subtype | Affinity Metric | Value (nM) | Reference |

| N-Methylmescaline | Serotonin (General) | A2 | 5,250 | [1] |

| Mescaline | Serotonin (General) | A2 | 2,240 | [1] |

| Mescaline | 5-HT1A | Ki | >10,000 | [5] |

| Mescaline | 5-HT2A | Ki | 1,700 - >12,000 | [5][6] |

| Mescaline | 5-HT2C | Ki | 9,900 | [6] |

Note: The A2 value represents the concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.

Experimental Protocols for Determining Serotonin Receptor Affinity

The determination of a compound's affinity for serotonin receptors typically involves in vitro assays utilizing cell lines expressing the specific receptor subtype of interest. The following are detailed methodologies for key experiments commonly cited in the field.

Radioligand Binding Assays

Radioligand binding assays are a standard method to quantify the affinity of a test compound for a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for specific serotonin receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

-

A specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

-

This compound of high purity.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Non-specific binding inhibitor (e.g., a high concentration of a known non-labeled ligand for the receptor).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Cultured cells expressing the target receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the incubation buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Flux Assay for 5-HT2A Receptors)

Functional assays measure the biological response elicited by a compound upon binding to a receptor, thus determining its efficacy (agonist, antagonist, or inverse agonist).

Objective: To determine the functional activity and potency (EC50) of this compound at the 5-HT2A receptor.

Materials:

-

Cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound.

-

A known 5-HT2A receptor agonist (e.g., serotonin) as a positive control.

-

A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

-

Cell Plating: Cells are seeded into 96-well plates and cultured to an appropriate confluency.

-

Dye Loading: The culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in the assay buffer.

-

Compound Addition: The plate is placed in the fluorescence plate reader. Varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time. An increase in intracellular calcium upon receptor activation leads to an increase in fluorescence.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of the test compound. A dose-response curve is generated, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

The 5-HT2A receptor, a primary target for many psychedelics, is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

Experimental Workflow

The general workflow for determining the serotonin receptor affinity of a compound involves several key stages.

Caption: General workflow for receptor affinity and functional profiling.

Conclusion

This compound demonstrates a weak affinity for serotonin receptors, estimated to be about half that of its parent compound, mescaline.[1] While a precise, subtype-specific binding profile with Ki values for various 5-HT receptors is not well-documented in the current scientific literature, the available data consistently points to a lower potency compared to mescaline. The standard experimental procedures for elucidating such a profile, namely radioligand binding and functional assays, are well-established and provide a clear path for future research. A more detailed characterization of N-Methylmescaline's interactions with the 5-HT receptor family, particularly the 5-HT2A and 5-HT2C subtypes, is necessary to fully understand its pharmacological and potential psychoactive properties. This guide serves as a foundational reference for researchers aiming to expand upon the existing knowledge of this naturally occurring phenethylamine.

References

- 1. N-Methylmescaline - Wikipedia [en.wikipedia.org]

- 2. Mescaline - Wikipedia [en.wikipedia.org]

- 3. blossomanalysis.com [blossomanalysis.com]

- 4. Mescaline-induced behavioral alterations are mediated by 5-HT2A and 5-HT2C receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

An In-depth Technical Guide to N-Methylmescaline Hydrochloride: A Phenethylamine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline hydrochloride, the N-methylated analog of the classic psychedelic mescaline, is a naturally occurring phenethylamine (B48288) alkaloid found in several cactus species. While its psychoactive effects are reported to be significantly attenuated compared to mescaline, its unique pharmacological profile warrants further investigation for potential therapeutic applications and as a tool for neurochemical research. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, pharmacology, and relevant experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

Phenethylamines are a broad class of organic compounds with a shared chemical structure, many of which exhibit significant psychoactive and stimulant effects.[1] N-Methylmescaline, or N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine, is a naturally occurring phenethylamine alkaloid found in cacti such as Lophophora williamsii (peyote) and Pelecyphora aselliformis.[2][3] It is structurally analogous to mescaline, with the addition of a methyl group to the amine.[2] First described in 1937 by Ernst Späth and Johann Bruck, N-Methylmescaline has been of interest due to its relationship with its more potent parent compound.[2] This guide aims to consolidate the available technical information on this compound to facilitate further scientific inquiry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for experimental design, including formulation and analytical method development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride | [4] |

| Synonyms | N-methyl TMPEA, 3,4,5-trimethoxy-N-methyl-benzeneethanamine, monohydrochloride | [4] |

| CAS Number | 6308-81-2 | [4] |

| Molecular Formula | C₁₂H₁₉NO₃ · HCl | [5] |

| Molecular Weight | 261.7 g/mol | [5] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% | [5] |

| Solubility | DMF: 0.5 mg/ml; DMSO: 3 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 3 mg/ml | [3][5] |

| Storage | -20°C | [3] |

| Stability | ≥ 5 years | [5] |

Pharmacology

Pharmacodynamics

This compound is a serotonin (B10506) receptor modulator.[2] However, its affinity for serotonin receptors is notably weaker than that of mescaline.[2] Quantitative data on its receptor binding affinity is limited, but one study reported an A₂ value of 5,250 nM for serotonin receptors, approximately half the affinity of mescaline (A₂ = 2,240 nM).[2] This reduced affinity likely contributes to its reported lack of significant central or peripheral effects at doses up to 25 mg.[2]

It is important to note that N-methylation of psychedelic phenethylamines has been observed to eliminate hallucinogenic activity in other compounds as well.[2]

Pharmacokinetics

Toxicology

The toxicological properties of this compound have not been extensively studied.[3] One report suggests that it is less toxic than mescaline in terms of lethal doses in animals.[2] However, comprehensive toxicological data, such as the median lethal dose (LD50), are not available.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible investigation of this compound. The following sections outline methodologies for key experiments.

Synthesis of this compound

While the first synthesis was reported in 1937, a detailed, modern protocol is not widely available.[2] A general approach would likely involve the N-methylation of mescaline, followed by conversion to the hydrochloride salt. A logical workflow for such a synthesis is presented in the diagram below.

Serotonin Receptor Binding Assay

To determine the binding affinity of this compound for specific serotonin receptor subtypes, a radioligand binding assay can be employed.

Objective: To determine the inhibitory constant (Ki) of this compound at a specific serotonin receptor subtype (e.g., 5-HT₂A).

Materials:

-

This compound

-

Cell membranes expressing the target serotonin receptor

-

Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

-

Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand)

-

96-well filter plates

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a concentration of this compound.

-

Equilibration: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Rodent Drug Discrimination Study

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of a drug.

Objective: To determine if this compound produces subjective effects similar to a known psychoactive compound (e.g., mescaline or a 5-HT₂A agonist).

Animals: Rats or mice trained to discriminate a specific drug from saline.

Apparatus: Operant conditioning chambers equipped with two levers and a food dispenser.

Procedure:

-

Training Phase: Animals are trained to press one lever for a food reward after being administered the training drug and a second lever after receiving saline.

-

Test Phase: Once the animals have learned the discrimination, they are administered various doses of this compound.

-

Data Collection: The number of presses on each lever is recorded.

-